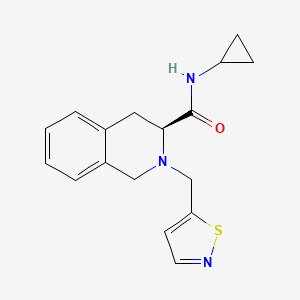![molecular formula C14H23N3 B7344397 (1S,6S)-N-[(1,5-dimethylpyrazol-4-yl)methyl]bicyclo[4.2.0]octan-7-amine](/img/structure/B7344397.png)
(1S,6S)-N-[(1,5-dimethylpyrazol-4-yl)methyl]bicyclo[4.2.0]octan-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,6S)-N-[(1,5-dimethylpyrazol-4-yl)methyl]bicyclo[4.2.0]octan-7-amine is a chemical compound that belongs to the class of bicyclic amines. It has gained significant attention in the scientific community due to its potential therapeutic applications. 2.0]octan-7-amine.
Mécanisme D'action
The exact mechanism of action of ((1S,6S)-N-[(1,5-dimethylpyrazol-4-yl)methyl]bicyclo[4.2.0]octan-7-amine)-N-[(1,5-dimethylpyrazol-4-yl)methyl]bicyclo[4.2.0]octan-7-amine is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. By modulating the activity of this receptor, (this compound)-N-[(1,5-dimethylpyrazol-4-yl)methyl]bicyclo[4.2.0]octan-7-amine may have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that (this compound)-N-[(1,5-dimethylpyrazol-4-yl)methyl]bicyclo[4.2.0]octan-7-amine can increase the release of serotonin in the brain, which is involved in mood regulation. It has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. These effects may contribute to its anxiolytic and antidepressant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ((1S,6S)-N-[(1,5-dimethylpyrazol-4-yl)methyl]bicyclo[4.2.0]octan-7-amine)-N-[(1,5-dimethylpyrazol-4-yl)methyl]bicyclo[4.2.0]octan-7-amine is its high affinity for the serotonin 5-HT1A receptor, which makes it a potential candidate for the development of new antidepressant and anxiolytic drugs. However, one limitation is that its exact mechanism of action is not fully understood, which makes it difficult to develop drugs based on its activity.
Orientations Futures
For research on (((1S,6S)-N-[(1,5-dimethylpyrazol-4-yl)methyl]bicyclo[4.2.0]octan-7-amine)-N-[(1,5-dimethylpyrazol-4-yl)methyl]bicyclo[4.2.0]octan-7-amine)-N-[(1,5-dimethylpyrazol-4-yl)methyl]bicyclo[4.2.0]octan-7-amine include further investigation of its mechanism of action and its potential therapeutic applications. Studies could also focus on the development of new drugs based on its activity, as well as the optimization of its synthesis method to improve yield and purity. Additionally, research could explore the use of ((this compound)-N-[(1,5-dimethylpyrazol-4-yl)methyl]bicyclo[4.2.0]octan-7-amine)-N-[(1,5-dimethylpyrazol-4-yl)methyl]bicyclo[4.2.0]octan-7-amine in combination with other drugs for the treatment of various psychiatric disorders.
Méthodes De Synthèse
The synthesis of ((1S,6S)-N-[(1,5-dimethylpyrazol-4-yl)methyl]bicyclo[4.2.0]octan-7-amine)-N-[(1,5-dimethylpyrazol-4-yl)methyl]bicyclo[4.2.0]octan-7-amine involves the reaction of 1,5-dimethylpyrazole-4-carbaldehyde with bicyclo[4.2.0]oct-1-ene-7-carboxylic acid followed by reduction with sodium borohydride. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
((1S,6S)-N-[(1,5-dimethylpyrazol-4-yl)methyl]bicyclo[4.2.0]octan-7-amine)-N-[(1,5-dimethylpyrazol-4-yl)methyl]bicyclo[4.2.0]octan-7-amine has been investigated for its potential therapeutic applications, including as an antidepressant, anxiolytic, and antipsychotic agent. Studies have shown that it has a high affinity for the serotonin 5-HT1A receptor and can modulate the activity of this receptor, leading to its potential use in the treatment of anxiety and depression.
Propriétés
IUPAC Name |
(1S,6S)-N-[(1,5-dimethylpyrazol-4-yl)methyl]bicyclo[4.2.0]octan-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-10-12(9-16-17(10)2)8-15-14-7-11-5-3-4-6-13(11)14/h9,11,13-15H,3-8H2,1-2H3/t11-,13-,14?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOSTUMUNHVVJE-ULVQEXTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNC2CC3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)CNC2C[C@H]3[C@@H]2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-azaspiro[2.5]octan-2-yl-[(2R,3R)-3-methyl-2-(trifluoromethyl)morpholin-4-yl]methanone](/img/structure/B7344335.png)
![[(3R,8aS)-3-(hydroxymethyl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-(6-pyrrol-1-ylpyridin-3-yl)methanone](/img/structure/B7344344.png)
![[(3R,8aS)-3-(hydroxymethyl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-[4-(triazol-1-yl)phenyl]methanone](/img/structure/B7344346.png)

![(E)-3-(2-chlorophenyl)-2-methyl-N-[(2R)-1-(1-methyltriazol-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B7344358.png)
![N-[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7344366.png)
![N-[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]-6-methyl-2-oxo-4-sulfanylidene-1H-pyrimidine-5-carboxamide](/img/structure/B7344370.png)
![2-(4-cyclopropyl-1,3-thiazol-2-yl)-N-[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]acetamide](/img/structure/B7344374.png)
![N-[(1R,2S)-2-cyclohexylcyclopropyl]-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7344377.png)
![N-[(1S,6S)-7-bicyclo[4.2.0]octanyl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine](/img/structure/B7344385.png)
![N-[4-[[(3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl]amino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7344386.png)
![4-methyl-5-nitro-N-[[(2S)-piperidin-2-yl]methyl]pyridin-2-amine](/img/structure/B7344391.png)
![3-[[(1S,6S)-7-bicyclo[4.2.0]octanyl]amino]-N,2,2-trimethylpropanamide](/img/structure/B7344405.png)
![N-[(1S)-3-methyl-1-[3-(2,2,5,5-tetramethyloxolan-3-yl)-1,2,4-oxadiazol-5-yl]butyl]acetamide](/img/structure/B7344408.png)